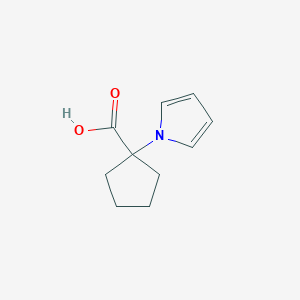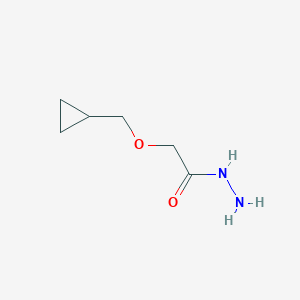![molecular formula C13H17NO5 B1443476 2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid CAS No. 57906-55-5](/img/structure/B1443476.png)
2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving “2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid” are not available, carboxylic acids in general can undergo a variety of reactions. These include reactions with alcohols to form esters, reactions with amines to form amides, and decarboxylation .Physical And Chemical Properties Analysis
“2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid” is a solid compound . Its molecular weight is 267.28 g/mol. Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available.Scientific Research Applications
Biologically Active Compounds of Plants
Research has focused on the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids derived from plants. Natural carboxylic acids are known for their biological activity, with certain structures exhibiting high antioxidant properties and antimicrobial activities, dependent on the microbial strain and experimental conditions. The study of these compounds aids in understanding their potential therapeutic applications and environmental impacts (Godlewska-Żyłkiewicz et al., 2020).
Advanced Oxidation Processes for Drug Degradation
Advanced oxidation processes (AOPs) are used for the degradation of pharmaceutical compounds, including carboxylic acid derivatives, in aquatic environments. This research helps in understanding the stability, degradation pathways, and environmental impacts of pharmaceutical residues, contributing to the development of cleaner water treatment technologies (Qutob et al., 2022).
Synthesis and Chemical Properties
Studies on the synthesis, chemical transformations, and biological activities of derivatives containing a sultone core demonstrate the chemical versatility and pharmacological potential of specific carboxylic acid derivatives. These investigations reveal the synthetic routes and applications of these compounds in developing new molecular systems with desirable pharmacological properties (Hryhoriv et al., 2021).
Pharmacological Importance
Research on hydroxycinnamic acids, closely related to carboxylic acids, explores their occurrence, biosynthesis, and significance in pharmacological and industrial applications. These studies highlight the therapeutic potential of these compounds in treating various diseases, including their antioxidant, anti-cancer, and antimicrobial activities (Razzaghi-Asl et al., 2013).
Environmental and Industrial Applications
The exploration of biomass-derived levulinic acid, a carboxylic acid derivative, for its application in drug synthesis emphasizes the environmental and industrial significance of these compounds. Such research demonstrates the potential of carboxylic acids and their derivatives in sustainable chemistry and biotechnology, offering alternatives to petroleum-based chemicals for drug synthesis and other applications (Zhang et al., 2021).
properties
IUPAC Name |
4-methoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-18-8-7-11(12(15)16)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKHJKCXWQXWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)






![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)

![1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene](/img/structure/B1443412.png)


